molecular formula C21H31F3N2O B11331369 1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine

1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine

Cat. No.: B11331369
M. Wt: 384.5 g/mol
InChI Key: ITHWYVODEWLLHV-UHFFFAOYSA-N
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Description

1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE is a complex organic compound characterized by its unique structural features This compound contains a piperazine ring substituted with a dimethyl-oxan-phenyl group, which includes a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE typically involves multiple steps, including the formation of the oxan ring and the subsequent attachment of the piperazine moiety. Common synthetic routes may involve:

    Formation of the oxan ring: This step may involve the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions.

    Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the oxan-phenyl intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the piperazine or oxan rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperazine ring may also play a role in the compound’s overall pharmacokinetics and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the piperazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H31F3N2O

Molecular Weight

384.5 g/mol

IUPAC Name

1-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]-4-methylpiperazine

InChI

InChI=1S/C21H31F3N2O/c1-19(2)16-20(8-14-27-19,7-9-26-12-10-25(3)11-13-26)17-5-4-6-18(15-17)21(22,23)24/h4-6,15H,7-14,16H2,1-3H3

InChI Key

ITHWYVODEWLLHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN2CCN(CC2)C)C3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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